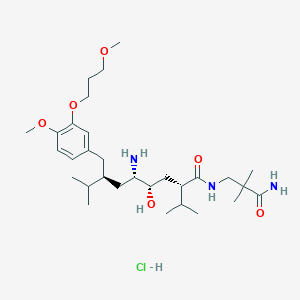

Aliskiren hydrochloride

Description

Properties

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-NATPOTRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049045 | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173399-03-6 | |

| Record name | Aliskiren hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALISKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aliskiren Hydrochloride: A Technical Guide to its Mechanism of Action on the Renin-Angiotensin System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aliskiren is the first in a class of orally active, non-peptide, direct renin inhibitors developed for the treatment of hypertension.[1][2] Its mechanism of action targets the origin of the renin-angiotensin-aldosterone system (RAAS) cascade, offering a distinct and potent method of blood pressure control compared to other antihypertensive agents that act downstream.[1][3] This document provides an in-depth technical overview of Aliskiren's interaction with the RAAS, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system's activation begins when the kidneys secrete the enzyme renin in response to stimuli such as low blood pressure or reduced renal perfusion.[4][6] Renin is the rate-limiting step in the cascade, cleaving its only known substrate, angiotensinogen, to form the inactive decapeptide, angiotensin I (Ang I).[3][7] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the highly active octapeptide, angiotensin II (Ang II).[6]

Ang II exerts its potent physiological effects primarily by binding to the Angiotensin II Type 1 (AT₁) receptor, leading to:

-

Vasoconstriction: Direct contraction of arterial smooth muscle, increasing blood pressure.[8]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing plasma volume and blood pressure.[6][8]

-

Sympathetic Nervous System Activation: Enhancing norepinephrine release and reducing its reuptake.

This entire cascade is visualized in the signaling pathway below.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Aliskiren's Core Mechanism of Action

Aliskiren is a potent and specific inhibitor of the enzyme renin.[9][10] It binds with high affinity to the active site of renin, specifically the S1/S3 pocket, preventing the catalytic cleavage of angiotensinogen into Ang I.[8][9] By blocking this initial, rate-limiting step, Aliskiren effectively suppresses the entire downstream RAAS cascade.[1][11]

This direct inhibition leads to a significant reduction in the formation of Ang I and, consequently, a profound decrease in the levels of Ang II and aldosterone.[7][12] The reduction in Ang II prevents vasoconstriction and lowers aldosterone-mediated sodium and water retention, resulting in a durable decrease in blood pressure.[1][5]

A key differentiator of Aliskiren from other RAAS inhibitors (ACE inhibitors and ARBs) is its effect on plasma renin. While all RAAS inhibitors disrupt the negative feedback loop that Ang II exerts on renin secretion, leading to a compensatory rise in plasma renin concentration (PRC), Aliskiren is unique in that it simultaneously decreases plasma renin activity (PRA).[1][13][14] In contrast, ACE inhibitors and ARBs cause a reactive increase in PRA.[13][14]

Caption: Aliskiren's direct inhibition of renin and its downstream effects.

Quantitative Pharmacodynamic Data

Aliskiren's high potency and efficacy have been quantified in numerous studies. It is a potent inhibitor of renin with an IC₅₀ (the concentration inhibiting 50% of enzyme activity) of 0.6 nmol/L.[9][15]

Table 1: Aliskiren's In Vitro Inhibitory Constants

| Parameter | Value | Reference |

| IC₅₀ (vs. human renin) | 0.6 nmol/L | [9][15] |

| Kᵢ (vs. (P)RR-bound renin) | 0.14 nmol/L | [16] |

| Kᵢ (vs. (P)RR-bound prorenin) | 0.15 nmol/L | [16] |

Clinical studies in human subjects demonstrate a dose-dependent effect on RAAS biomarkers.

Table 2: Effect of Aliskiren Monotherapy on RAAS Biomarkers in Humans

| Dose (once daily) | Change in PRA | Change in Ang II | Change in Aldosterone | Study Population | Reference |

| 75 mg (4 weeks) | -66% of baseline | N/A | N/A | Mild-moderate hypertensives | [7] |

| 150 mg (4 weeks) | -73% of baseline | N/A | N/A | Mild-moderate hypertensives | [7] |

| 150 mg (single dose) | -65% | N/A | N/A | Hypertensive patients | [7] |

| 80 mg (8 days) | Dose-proportional decrease | Dose-proportional decrease | Decreased | Normotensive volunteers | [7][9] |

| 160 mg (8 days) | Dose-proportional decrease | Comparable to Enalapril 20mg | Decreased | Normotensive volunteers | [7][12] |

| 640 mg (8 days) | Dose-proportional decrease | ~80-89% reduction vs. placebo | Decreased | Normotensive volunteers | [7][12] |

Table 3: Comparative Effects of RAAS Inhibitors on Plasma Renin

| Drug Class | Example | Effect on Plasma Renin Concentration (PRC) | Effect on Plasma Renin Activity (PRA) | Reference |

| Direct Renin Inhibitor | Aliskiren | Markedly Increased (10-34 fold) | Decreased | [7][12][17] |

| ACE Inhibitor | Ramipril, Enalapril | Increased | Increased | [7][14] |

| ARB | Irbesartan, Valsartan | Increased | Increased (e.g., +175% with Irbesartan) | [7][13] |

| Beta-Blocker | N/A | Decreased | Decreased | [13] |

Key Experimental Protocols

The assessment of Aliskiren's effect on the RAAS relies on specific and validated bioanalytical methods.

Measurement of Plasma Renin Activity (PRA)

PRA measures the enzymatic capacity of renin in a plasma sample to generate Ang I from its substrate. It is a functional assay.

Methodology:

-

Sample Collection: Whole blood is collected in chilled EDTA-containing tubes and centrifuged at low temperatures to obtain plasma.

-

Ang I Generation: A plasma aliquot is incubated at 37°C for a defined period (e.g., 1.5-3 hours). During this time, endogenous renin cleaves endogenous angiotensinogen to generate Ang I. To ensure zero-order kinetics, exogenous substrate can be added.

-

Inhibition of Ang I Conversion: An ACE inhibitor (e.g., captopril) is added to the sample to prevent the conversion of the newly formed Ang I to Ang II.

-

Quantification: The amount of Ang I generated is quantified using a validated method, typically a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: PRA is calculated as the rate of Ang I generation and is typically expressed in units of nanograms per milliliter per hour (ng/mL/h).[9]

Caption: Experimental workflow for the measurement of Plasma Renin Activity (PRA).

Measurement of Plasma Renin Concentration (PRC)

PRC measures the total amount of renin protein in plasma, both active and inactive, through immunometric methods.

Methodology:

-

Sample Collection: Plasma is collected as described for PRA.

-

Immunoassay: A "sandwich" ELISA is commonly employed.

-

A capture antibody specific for renin is coated onto a microplate well.

-

The plasma sample is added, and the renin protein binds to the capture antibody.

-

A second, detection antibody (also specific for renin and conjugated to an enzyme like HRP) is added, binding to a different epitope on the renin molecule.

-

A substrate is added, which is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.

-

-

Quantification: The signal intensity is proportional to the concentration of renin in the sample, determined by comparison to a standard curve.

Quantification of Angiotensin II and Aldosterone

These hormones are typically present in low concentrations and require highly sensitive assays.

Methodology:

-

Sample Preparation: Plasma or urine samples are collected. Solid-phase extraction (SPE) is often required to concentrate the analyte and remove interfering substances.

-

Analysis:

-

Immunoassays (ELISA/RIA): Widely used for their sensitivity, but can sometimes suffer from cross-reactivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, allowing for precise quantification of the target molecule.

-

Conclusion

Aliskiren hydrochloride represents a mechanistically distinct class of antihypertensive agents. By directly inhibiting renin at the apex of the RAAS cascade, it provides a comprehensive blockade of the system, leading to significant reductions in Angiotensin II and aldosterone.[1][4] Its unique pharmacodynamic profile, characterized by a profound suppression of plasma renin activity despite a compensatory rise in renin concentration, sets it apart from ACE inhibitors and ARBs.[14] The technical methodologies outlined herein provide the foundation for the continued research and development of direct renin inhibitors and a deeper understanding of their role in cardiovascular therapeutics.

References

- 1. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aliskiren - Wikipedia [en.wikipedia.org]

- 9. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct renin inhibition: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Dawn of Direct Renin Inhibition: A Technical Guide to the Discovery and Development of Aliskiren

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the scientific journey of Aliskiren, the first-in-class direct renin inhibitor, from conceptualization to clinical application. It provides a technical overview of its discovery, mechanism of action, lead optimization, and the extensive clinical evaluation that defined its role in the management of hypertension.

Introduction: The Rationale for Targeting Renin

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. For decades, therapeutic intervention has focused on downstream components of this cascade, primarily through Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). However, these approaches lead to a compensatory rise in plasma renin activity (PRA), potentially limiting their long-term efficacy.[1][2] The concept of directly inhibiting renin, the rate-limiting enzyme of the RAAS, offered a more fundamental and potentially more complete blockade of the system.[3] This rationale drove the quest for a potent and orally bioavailable direct renin inhibitor.

Aliskiren emerged from this endeavor as the first orally active, non-peptide, low molecular weight direct renin inhibitor.[4] It was co-developed by Novartis and Speedel and received regulatory approval for the treatment of essential hypertension in 2007.[5][6]

Mechanism of Action: A Direct Blockade at the Point of Activation

Aliskiren exerts its antihypertensive effect by directly inhibiting the enzymatic activity of renin.[7][8] It binds with high affinity and specificity to the active site of renin, preventing the cleavage of angiotensinogen to form angiotensin I.[4] This action effectively blocks the entire downstream cascade, leading to decreased production of angiotensin I and subsequently angiotensin II, the primary effector molecule of the RAAS.[9] The reduction in angiotensin II levels results in vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all contributing to a lowering of blood pressure.[10] A key differentiator of Aliskiren from ACE inhibitors and ARBs is its ability to suppress plasma renin activity (PRA), in contrast to the reactive increase seen with other RAAS inhibitors.[3]

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for various antihypertensive agents, highlighting the unique upstream blockade by Aliskiren.

Discovery and Lead Optimization: A Structure-Based Design Approach

The development of Aliskiren was a landmark achievement in structure-based drug design. Early attempts to develop renin inhibitors were hampered by the peptidic nature of the lead compounds, resulting in poor oral bioavailability and short half-lives.[1] The breakthrough came from a shift to non-peptide inhibitors.

The discovery process at Ciba-Geigy (now Novartis) involved the use of molecular modeling and X-ray crystallography to understand the binding interactions within the active site of the renin enzyme.[11][12] A homology model of human renin was initially used to guide the design of novel, non-peptidic scaffolds.[13] This computational approach, combined with traditional medicinal chemistry, led to the identification of several lead compounds with nanomolar inhibitory activity.[11]

Further lead optimization focused on improving pharmacokinetic properties, particularly oral bioavailability and duration of action.[14] This involved systematic modifications to the lead structures to enhance their absorption and metabolic stability, ultimately leading to the identification of Aliskiren (formerly CGP 60536) as a clinical candidate.[6]

Logical Flow of Aliskiren's Development

The following diagram outlines the logical progression from the initial concept to the final approved drug.

Experimental Protocols: Assessing Renin Inhibition

In Vitro Renin Inhibition Assay

The potency of Aliskiren and its analogs was determined using in vitro renin inhibition assays. While specific proprietary protocols vary, the general methodology involves measuring the rate of angiotensin I generation from a renin substrate in the presence and absence of the inhibitor.

General Protocol:

-

Enzyme and Substrate Preparation: Purified human recombinant renin and a synthetic peptide substrate (often a tetradecapeptide) are prepared in a suitable buffer.

-

Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., Aliskiren) are pre-incubated with the renin enzyme for a specified period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the renin substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined time.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by rapid cooling.

-

Quantification of Angiotensin I: The amount of angiotensin I produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a specific radioimmunoassay (RIA).[15][16]

-

Data Analysis: The percentage of renin inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the renin activity) is determined by non-linear regression analysis.[4]

Ex Vivo Plasma Renin Activity (PRA) Measurement

To assess the pharmacodynamic effect of Aliskiren in vivo, plasma renin activity is measured in blood samples collected from study subjects.

General Protocol:

-

Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation.

-

Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific duration to allow the endogenous renin to act on the endogenous angiotensinogen, generating angiotensin I. A parallel sample is kept at 4°C to serve as a blank.

-

Quantification of Angiotensin I: The generated angiotensin I is quantified, typically by RIA.

-

Calculation of PRA: PRA is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).[17]

Experimental Workflow for Renin Inhibition Assays

Quantitative Data Summary

Pharmacokinetic Properties of Aliskiren

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~2.5% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [18][19] |

| Plasma Protein Binding | 47% - 51% | [18][19] |

| Metabolism | Minimally metabolized by CYP3A4 (~20%) | [18][19] |

| Elimination Half-life | 24 - 40 hours | [20] |

| Excretion | Primarily via biliary/fecal route | [19] |

In Vitro Potency of Aliskiren

| Parameter | Value | Reference(s) |

| IC50 (Human Renin) | 0.6 nmol/L | [4] |

Clinical Development and Efficacy

Aliskiren underwent extensive clinical evaluation in numerous trials to establish its efficacy and safety in the treatment of hypertension, both as monotherapy and in combination with other antihypertensive agents.

Monotherapy Trials

Phase II and III clinical trials consistently demonstrated that Aliskiren monotherapy, at doses of 150 mg and 300 mg once daily, effectively lowers blood pressure compared to placebo in patients with mild-to-moderate hypertension.[21] The antihypertensive effect of Aliskiren was found to be comparable to that of other first-line agents, including ARBs (losartan, irbesartan, valsartan) and ACE inhibitors (ramipril).[21][22]

Combination Therapy Trials

Clinical studies have also shown that Aliskiren provides additional blood pressure reduction when used in combination with other antihypertensive drugs, such as hydrochlorothiazide (HCTZ) and valsartan.[20][22] The combination of Aliskiren with HCTZ was shown to be more effective than either agent alone.[22]

Major Clinical Trials and Outcomes

| Trial | Patient Population | Comparator(s) | Key Findings | Reference(s) |

| Gradman et al. (2005) | Mild-to-moderate hypertension | Irbesartan, Placebo | Aliskiren (150, 300, 600 mg) was effective in lowering BP. 300 mg and 600 mg doses were more effective than irbesartan 150 mg. | |

| Villamil et al. (2007) | Hypertension | HCTZ, Placebo | Aliskiren/HCTZ combination was superior to both monotherapies in reducing BP. | [22] |

| AVOID | Type 2 diabetes with nephropathy | Losartan + Placebo | Addition of Aliskiren to losartan significantly reduced albuminuria. | [22] |

| ALTITUDE | Type 2 diabetes with renal impairment or cardiovascular disease | Placebo (on top of ACEi or ARB) | Terminated early due to increased risk of non-fatal stroke, renal complications, hyperkalemia, and hypotension. | [22] |

| ASTRONAUT | Hospitalized heart failure with reduced ejection fraction | Placebo | No reduction in cardiovascular death or heart failure rehospitalization. | [22] |

Note: While initially showing promise for organ protection beyond blood pressure lowering, large outcome trials like ALTITUDE and ASTRONAUT in high-risk populations raised safety concerns and did not demonstrate additional cardiovascular or renal benefits when Aliskiren was added to standard therapy with ACE inhibitors or ARBs.

Safety and Tolerability

In clinical trials involving patients with hypertension, Aliskiren was generally well-tolerated, with a safety profile comparable to placebo and other RAAS inhibitors.[23][24] The most common adverse events reported were diarrhea, headache, and dizziness.[22]

Pooled analyses of clinical trial data have shown that the incidence of adverse events with Aliskiren at registered doses (150 mg and 300 mg) is similar to that of placebo.[23] Notably, the incidence of cough, a common side effect of ACE inhibitors, was significantly lower with Aliskiren.[23][24] Angioedema and hyperkalemia occurred at rates similar to placebo and other RAS blockers in the hypertension population.[23]

However, as highlighted by the ALTITUDE trial, the combination of Aliskiren with an ACE inhibitor or an ARB in patients with diabetes and renal impairment is contraindicated due to an increased risk of adverse outcomes.[22]

Conclusion

The discovery and development of Aliskiren represent a triumph of rational, structure-based drug design, culminating in the first orally active direct renin inhibitor for the treatment of hypertension. Its unique mechanism of action, targeting the initial, rate-limiting step of the RAAS, provided a novel therapeutic strategy. While its role as a monotherapy for hypertension is well-established, its use in combination with other RAAS inhibitors in high-risk populations has been curtailed due to safety concerns. The story of Aliskiren underscores the complexities of drug development, from the innovative science of its discovery to the rigorous clinical evaluation that ultimately defines its therapeutic niche.

References

- 1. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]

- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. longdom.org [longdom.org]

- 11. Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eoinobrien.org [eoinobrien.org]

- 15. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aliskiren (Tekturna), A Novel Antihypertensive Approach to Inhibition of the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aliskiren in hypertension: evidence for its potential therapeutic value - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 24. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Aliskiren Hydrochloride: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliskiren, the first in a new class of orally active, non-peptide direct renin inhibitors, represents a significant advancement in the management of hypertension. By targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), Aliskiren offers a distinct mechanism of action for blood pressure control. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for Aliskiren hydrochloride, intended to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Properties

This compound is the hemifumarate salt of Aliskiren. The molecule possesses four chiral centers, leading to a specific stereochemistry that is crucial for its biological activity.

Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hydrochloride[1]

Molecular Formula: C₃₀H₅₃N₃O₆ · HCl[2]

Molecular Weight: 588.22 g/mol [2]

CAS Number: 173399-03-6[2]

Physicochemical Properties

A summary of the key physicochemical properties of Aliskiren and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| Appearance | White to slightly yellowish crystalline powder | [3] |

| Melting Point | >95 °C | |

| pKa | 9.49 | |

| logP (octanol/water) | 2.45 | |

| Solubility | Highly soluble in water (as hemifumarate salt), soluble in phosphate buffer and n-octanol. Soluble in methanol and chloroform. | [3][4] |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Aliskiren directly inhibits the enzymatic activity of renin, the initial and rate-limiting step in the RAAS cascade. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of both angiotensin I and the potent vasoconstrictor, angiotensin II. The downstream effects include vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][5]

Experimental Protocols

Synthesis of this compound

The synthesis of Aliskiren is a multi-step process involving the formation of key intermediates. One common route involves the coupling of two main fragments followed by several functional group transformations. A generalized synthetic scheme is outlined below.

A detailed experimental protocol, adapted from patent literature, is as follows:

-

Preparation of the Lactone Intermediate: The synthesis often commences with the preparation of a chiral lactone intermediate which incorporates some of the stereocenters of the final molecule. This can be achieved through various stereoselective reactions.[4][6]

-

Coupling Reaction: The lactone intermediate is then coupled with a second aromatic fragment. For instance, reacting a suitable lactone with 3-Amino-2,2-dimethyl-propionitrile.[6]

-

Conversion of Cyano to Amide: The cyano group is converted to an amide group, for example, using hydrogen peroxide in the presence of a base.[6]

-

Azide Reduction: An azide intermediate is typically formed and subsequently reduced to the primary amine. This reduction can be carried out using catalytic hydrogenation (e.g., Pd/C) in an alcoholic solvent.[6][7]

-

Purification and Salt Formation: The crude Aliskiren free base is purified, often through crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. The hemifumarate salt is similarly prepared using fumaric acid.[8][9]

-

Crystallization: The final product is purified by crystallization from a suitable solvent system, such as acetonitrile/ethanol mixtures, to yield high-purity this compound.[10][11]

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for the quantification of Aliskiren in bulk drug and pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | [12] |

| Mobile Phase | Mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v) | [13] |

| Flow Rate | 1.0 mL/min | [12] |

| Detection Wavelength | 220 nm or 229 nm | [12][14] |

| Injection Volume | 20 µL | [12] |

| Column Temperature | 25 °C | [12] |

Sample Preparation (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Aliskiren and transfer to a volumetric flask.

-

Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.

-

Make up to volume with the diluent.

-

Filter the solution through a 0.45 µm membrane filter before injection.[12]

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[15]

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for a specified time |

| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for a specified time |

| Oxidative Degradation | 3% H₂O₂, at room temperature for a specified time |

| Thermal Degradation | Dry heat at 105°C for a specified time |

| Photolytic Degradation | Exposure to UV light (254 nm) for a specified time |

In Vitro Renin Inhibition Assay

The biological activity of Aliskiren is determined by its ability to inhibit the enzyme renin. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of Aliskiren is measured by the reduction in the rate of fluorescence increase.[3]

Experimental Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of human recombinant renin, the FRET substrate, and solutions of Aliskiren at various concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, substrate, and either a vehicle control or a specific concentration of Aliskiren.

-

Initiation of Reaction: Add the renin solution to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm) over a set period at a constant temperature (e.g., 37°C).[16]

-

Data Analysis: Calculate the rate of reaction for each concentration of Aliskiren. Determine the IC₅₀ value, which is the concentration of Aliskiren that causes 50% inhibition of renin activity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound. The information presented is intended to be a valuable resource for scientists and researchers involved in the development, analysis, and study of this important antihypertensive agent. The provided methodologies for synthesis, HPLC analysis, and in vitro renin inhibition assays offer a foundation for further research and development in this area.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]

- 5. US20150011793A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 6. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 7. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 8. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 9. CN104592054A - Preparation method of high-purity aliskiren hemifumarate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US8119841B2 - Crystalline forms of aliskiren hemifumarate - Google Patents [patents.google.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. abap.co.in [abap.co.in]

- 14. academic.oup.com [academic.oup.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. abcam.com [abcam.com]

A Technical Guide to the In Vitro Potency and Selectivity of Aliskiren for Human Renin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacological profile of Aliskiren, the first-in-class direct renin inhibitor. Focusing on its potency and selectivity for human renin, this guide synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying biochemical pathways and laboratory workflows.

In Vitro Potency of Aliskiren

Aliskiren is a highly potent inhibitor of human renin, a characteristic that compensates for its relatively low oral bioavailability. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measures the binding affinity of the inhibitor to the enzyme.

Table 1: In Vitro Inhibitory Potency of Aliskiren against Human Renin

| Parameter | Value (nmol/L) | Target Form | Notes |

| IC50 | 0.6[1][2][3][4] | Recombinant Human Renin | The most frequently cited value for in vitro potency. |

| IC50 | 0.72[5] | Purified Human Renin | Determined against free, soluble renin. |

| Ki | 0.18[5] | Free Human Renin | Demonstrates competitive inhibition. |

| Ki | 0.14[5] | (Pro)renin Receptor-Bound Renin | Indicates potent inhibition of receptor-bound renin. |

| Ki | 0.15[5] | (Pro)renin Receptor-Bound Prorenin | Shows inhibition of the "renin activity" of receptor-bound prorenin. |

| KD | 0.46[5] | (Pro)renin Receptor-Bound Renin | Dissociation constant measured via surface plasmon resonance. |

| KD | 0.25[5] | (Pro)renin Receptor-Bound Prorenin | Dissociation constant measured via surface plasmon resonance. |

Aliskiren's potency compares favorably to earlier generations of renin inhibitors, highlighting the advancements in drug design that led to its development.

Table 2: Comparison of IC50 Values for Various Renin Inhibitors

| Compound | IC50 (nmol/L) |

| Aliskiren | 0.6 [1] |

| Remikiren | 0.8[1] |

| Zankiren | 1.1[1] |

| Enalkiren | 14[1] |

Mechanism of Action and the Renin-Angiotensin System (RAS)

Aliskiren exerts its effect by directly targeting renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin System (RAS) cascade. Renin cleaves angiotensinogen to form the inactive decapeptide angiotensin I (Ang I).[1] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the active octapeptide angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion.[6][7]

By binding to the active site of renin, specifically the S3bp binding site, Aliskiren blocks the conversion of angiotensinogen to Ang I, thus reducing the downstream production of both Ang I and Ang II.[7][8] This mechanism provides a comprehensive blockade of the RAS.

In Vitro Selectivity Profile

A critical feature of Aliskiren is its high specificity for human renin. It shows minimal to no inhibitory activity against other structurally related aspartic proteases, which reduces the potential for off-target effects.

Table 3: Selectivity of Aliskiren for Human Renin vs. Other Aspartic Proteases

| Enzyme | Fold-Selectivity vs. Human Renin | Notes |

| Cathepsin D | > 10,000[9] | Aliskiren shows almost no inhibitory effect.[1] |

| Pepsin | > 10,000[9] | Aliskiren shows almost no inhibitory effect.[1] |

| HIV-1 Protease | > 10,000[9] | High selectivity over the viral aspartic protease. |

This high selectivity is attributed to Aliskiren's ability to bind to the S3sp subpocket, a site that is distinct to renin compared to other aspartic proteases.[10] Furthermore, Aliskiren exhibits significant species specificity, being considerably less active against renin from species such as dogs, rats, and rabbits.[1]

Experimental Protocols for In Vitro Renin Inhibition Assay

The in vitro potency of renin inhibitors like Aliskiren is commonly determined using a fluorometric assay. This method provides a sensitive and convenient platform for screening and characterizing inhibitors in a high-throughput format.

Principle: The assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is dual-labeled with a fluorophore (e.g., EDANS) on one end and a quenching chromophore (e.g., Dabcyl) on the other.[11][12] In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. The degree of inhibition is proportional to the reduction in the fluorescence signal compared to an uninhibited control.

Detailed Methodology (Fluorometric Assay):

-

Reagent Preparation:

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[11] The buffer should be pre-warmed to the assay temperature (37°C).

-

Human Recombinant Renin: The enzyme is diluted to a working concentration (e.g., 1:20 dilution) with the cold assay buffer just before use.[11]

-

FRET Substrate: The substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, is typically dissolved in DMSO at a stock concentration (e.g., 95 µM) and used at a final assay concentration of approximately 10 µM.[11]

-

Test Inhibitor (Aliskiren): A stock solution of Aliskiren is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for IC50 determination.

-

-

Assay Procedure (96-well plate format):

-

The assay is performed in triplicate in a black 96-well microplate to minimize background fluorescence.[11]

-

Background Wells: Add 20 µL of substrate, 160 µL of assay buffer, and 10 µL of the inhibitor solvent (e.g., DMSO).[12] These wells do not receive the enzyme.

-

100% Activity (Control) Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the inhibitor solvent.[12]

-

Inhibitor Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the serially diluted Aliskiren solution.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted human recombinant renin to the "100% Activity" and "Inhibitor" wells.[12] The final volume in all wells is 190 µL.[12]

-

Incubation: Immediately after adding the enzyme, shake the plate for 10-15 seconds to ensure thorough mixing and incubate at 37°C for a fixed period (e.g., 15 minutes).[12]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorometer. The excitation wavelength is typically in the range of 335-345 nm, and the emission wavelength is in the range of 485-510 nm.[11][12]

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition for each Aliskiren concentration using the following formula: % Inhibition = [(Control Fluorescence - Inhibitor Fluorescence) / Control Fluorescence] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The in vitro data for Aliskiren unequivocally establish it as a highly potent and selective inhibitor of human renin. With a sub-nanomolar IC50 and Ki, it effectively blocks the initial, rate-limiting step of the Renin-Angiotensin System. Its remarkable selectivity, with over a 10,000-fold greater affinity for human renin compared to other aspartic proteases like cathepsin D and pepsin, underscores its targeted mechanism of action and favorable safety profile regarding off-target enzymatic inhibition. The standardized and robust in vitro assays detailed herein are fundamental tools for the continued discovery and characterization of direct renin inhibitors in drug development.

References

- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Aliskiren - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. eoinobrien.org [eoinobrien.org]

- 10. ijcrt.org [ijcrt.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Aliskiren Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Aliskiren hydrochloride, the first-in-class direct renin inhibitor. The information presented herein is intended to support research and development efforts by providing a detailed summary of its absorption, distribution, metabolism, and excretion (ADME) properties in key preclinical species.

Introduction

Aliskiren is a potent and selective inhibitor of the enzyme renin, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1] By directly targeting the rate-limiting step of this cascade, Aliskiren offers a distinct mechanism of action for the management of hypertension.[1] Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for the interpretation of pharmacology and toxicology studies and for the successful translation of these findings to the clinical setting.

Pharmacokinetic Profile

The pharmacokinetic properties of Aliskiren have been characterized in several preclinical species, including rats, marmosets, and dogs. A summary of the key pharmacokinetic parameters following oral and intravenous administration is presented in the tables below.

Data Presentation

Table 1: Pharmacokinetic Parameters of Aliskiren in Rats

| Parameter | Oral Administration | Intravenous Administration | Citation |

| Dose | 100 mg/kg | 10 mg/kg | [2] |

| Bioavailability (%) | 1.5 | N/A | [2] |

| Cmax | Data not available | Data not available | |

| Tmax (hr) | 0.25 | 0.083 | [2] |

| AUC | Data not available | Data not available | |

| Half-life (t½) (hr) | ~23-26 | Data not available | [3] |

| Protein Binding (%) | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of Aliskiren in Marmosets

| Parameter | Oral Administration | Intravenous Administration | Citation |

| Dose | 10 mg/kg | Data not available | [1] |

| Bioavailability (%) | 16.3 | N/A | [1] |

| Cmax | Data not available | Data not available | |

| Tmax (hr) | 1 - 2 | N/A | [1] |

| AUC | Data not available | Data not available | |

| Half-life (t½) (hr) | 2.3 | Data not available | [1] |

| Protein Binding (%) | ~92 | Data not available | [3] |

Table 3: Pharmacokinetic Parameters of Aliskiren in Dogs

| Parameter | Oral Administration | Intravenous Administration | Citation |

| Dose | Data not available | Data not available | |

| Bioavailability (%) | Data not available | Data not available | |

| Cmax | Data not available | Data not available | |

| Tmax (hr) | Data not available | Data not available | |

| AUC | Data not available | Data not available | |

| Half-life (t½) (hr) | Data not available | Data not available | |

| Protein Binding (%) | Data not available | Data not available |

Metabolism

In preclinical species, Aliskiren undergoes limited metabolism.[3] The primary metabolic pathways involve O-demethylation of the phenyl-propoxy or 3-methoxypropoxy side chains, which can be followed by further oxidation to form carboxylic acid derivatives.[4][5] Studies using liver microsomes have indicated that the metabolism is qualitatively similar between rats, marmosets, and humans.[3] The cytochrome P450 isoenzyme CYP3A4 has been identified as the main enzyme responsible for the metabolism of Aliskiren.[6] Despite this, Aliskiren itself does not significantly inhibit or induce major CYP450 enzymes.[3]

Excretion

The primary route of elimination for Aliskiren and its metabolites in preclinical models is through biliary excretion into the feces.[3][4] Following oral administration in rats and marmosets, the majority of the dose is recovered in the feces as unchanged drug.[4] Renal excretion of the parent drug is a minor pathway, accounting for a very small percentage of the administered dose.[2][6]

Role of Transporters

The low oral bioavailability of Aliskiren is, in part, attributed to the action of the efflux transporter P-glycoprotein (P-gp), for which Aliskiren is a substrate.[6] P-gp, present in the intestinal epithelium, actively transports Aliskiren back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic and metabolism studies. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile of Aliskiren following a single oral dose in rats.

Animal Model: Male Wistar rats (200-250 g).

Dosing:

-

Fast animals overnight prior to dosing, with free access to water.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., water).[2]

-

Administer a single dose of Aliskiren (e.g., 100 mg/kg) via oral gavage.[2]

Sample Collection:

-

Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

Sample Analysis:

-

Determine the concentration of Aliskiren in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the metabolic stability and identify the metabolites of Aliskiren in vitro.

Materials:

-

Pooled rat liver microsomes.

-

This compound.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

Procedure:

-

Pre-incubate rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding Aliskiren (e.g., 1 µM final concentration) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

Data Analysis:

-

Determine the in vitro half-life and intrinsic clearance of Aliskiren.

-

Characterize the structure of potential metabolites based on their mass spectral data.

Caco-2 Permeability Assay for P-gp Substrate Assessment

Objective: To determine if Aliskiren is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

Transport Experiment:

-

Wash the Caco-2 cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Perform bidirectional transport studies:

-

Apical to Basolateral (A-B): Add Aliskiren to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

-

Basolateral to Apical (B-A): Add Aliskiren to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

-

-

To confirm P-gp involvement, conduct the transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[7]

Sample Analysis:

-

Quantify the concentration of Aliskiren in the donor and receiver compartments using LC-MS/MS.

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that Aliskiren is a P-gp substrate.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the preclinical assessment of Aliskiren.

Caption: Metabolic Pathway of Aliskiren.

Caption: RAAS and Site of Aliskiren Action.

Caption: Preclinical Oral PK Study Workflow.

References

- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

Preclinical Profile of Aliskiren: A Deep Dive into its Impact on Plasma Renin Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the mechanism and efficacy of Aliskiren, a direct renin inhibitor, with a primary focus on its effect on plasma renin activity (PRA). By directly targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), Aliskiren presents a distinct pharmacological profile compared to other RAAS inhibitors. This document synthesizes key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways to offer a comprehensive resource for researchers in hypertension and cardiovascular drug development.

Core Mechanism of Action: Direct Renin Inhibition

Aliskiren is a potent, orally active, non-peptide inhibitor of renin.[1][2] It binds with high affinity to the active site of the renin molecule, specifically the S1/S3 pocket, thereby preventing the conversion of angiotensinogen to angiotensin I (Ang I).[1] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of Angiotensin II (Ang II) and aldosterone.[2][3] A key differentiator of Aliskiren from other RAAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs), is its ability to decrease PRA despite a compensatory rise in plasma renin concentration (PRC).[3][4] ACE inhibitors and ARBs, in contrast, lead to an increase in PRA.[4][5]

Quantitative Effects on Plasma Renin Activity and the RAAS Cascade

Preclinical studies have consistently demonstrated Aliskiren's dose-dependent suppression of PRA and subsequent components of the RAAS. The following tables summarize the key quantitative findings from various animal models.

Table 1: Effect of Aliskiren on Plasma Renin Activity (PRA) in Preclinical Models

| Animal Model | Dose | Route of Administration | Duration | Change in PRA | Citation |

| Sodium-depleted Marmosets | 1 mg/kg | Oral | Single dose | Complete suppression for 6 hours | [1] |

| Sodium-depleted Marmosets | 3 mg/kg | Oral | Single dose | Complete suppression for 12 hours | [1] |

| C57BL/6J Mice | 50 mg/kg/day | Subcutaneous (osmotic minipump) | 6 weeks | Significant reduction | [6] |

| Mildly sodium-depleted human volunteers | 300 mg | Oral | Single dose | >99% inhibition at 5 hours, >95% at 24 hours, >85% at 48 hours | [4] |

Table 2: Dose-Dependent Effects of Aliskiren on RAAS Components in Normotensive Volunteers

| Dose | Change in PRA | Change in Ang I | Change in Ang II | Change in Aldosterone | Citation |

| 40 mg/day | Dose-proportional decrease | Dose-proportional decrease | Dose-proportional decrease | No significant change | [7] |

| 80 mg/day | Dose-proportional decrease | Dose-proportional decrease | Dose-proportional decrease | Decrease | [7] |

| 160 mg/day | Dose-proportional decrease | Dose-proportional decrease | Dose-proportional decrease | Decrease | [7] |

| 640 mg/day | Dose-proportional decrease | Dose-proportional decrease | ~80% reduction | Decrease | [7] |

Table 3: Comparative Effects of Aliskiren and Other RAAS Inhibitors on PRA

| Drug | Dose | Change in PRA | Citation |

| Aliskiren | 150 mg | 65% decrease | [5] |

| Ramipril (ACEi) | Not Specified | 90% increase | [5] |

| Irbesartan (ARB) | 150 mg | 175% increase | [5] |

Key Experimental Protocols

The preclinical evaluation of Aliskiren necessitated the development and use of specific animal models due to the high species specificity of renin.[1][7]

Animal Models

-

Double Transgenic Rats (dTGR): A crucial model for studying human renin inhibitors, these rats are transgenic for both human renin and human angiotensinogen genes.[1][7][8] This allows for the direct evaluation of Aliskiren's effects on the human renin-angiotensin system in a rodent model. These animals develop severe hypertension and end-organ damage, making them suitable for assessing the protective effects of RAAS inhibitors.[1]

-

Spontaneously Hypertensive Rats (SHR): A commonly used model of genetic hypertension that allows for the investigation of antihypertensive and cardioprotective effects of various compounds, including Aliskiren.[9]

-

Marmosets: As primates, their renin is susceptible to inhibition by Aliskiren, making them a suitable non-human primate model for pharmacokinetic and pharmacodynamic studies.[1]

-

Cyp1a1-Ren2 Transgenic Rats: This model allows for inducible angiotensin II-dependent malignant hypertension, providing a platform to study the acute effects of direct renin inhibition on blood pressure and renal function.[10]

Drug Administration and Measurement of PRA

-

Oral Gavage: For single-dose or short-term studies, Aliskiren is often administered via oral gavage.

-

Osmotic Minipumps: For chronic studies, subcutaneous osmotic minipumps are utilized to ensure continuous and controlled delivery of the compound over several weeks.[6]

-

Plasma Renin Activity (PRA) Assay: PRA is typically measured by radioimmunoassay, quantifying the rate of Ang I generation from endogenous angiotensinogen in a plasma sample incubated at 37°C. The results are commonly expressed as ng of Ang I generated per milliliter of plasma per hour (ng/mL/h).[1]

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the RAAS and a typical experimental workflow for evaluating Aliskiren's effect on PRA.

Conclusion

The preclinical evidence robustly supports Aliskiren's mechanism of action as a direct renin inhibitor, leading to a significant and dose-dependent reduction in plasma renin activity. This unique pharmacological profile, which contrasts with the PRA-elevating effects of ACE inhibitors and ARBs, underscores its potential as a powerful therapeutic agent for managing hypertension and related cardiovascular conditions. The use of specialized transgenic animal models has been instrumental in elucidating these effects. Further research building on this foundational preclinical data will continue to refine our understanding of the full therapeutic potential of direct renin inhibition.

References

- 1. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Aliskiren reduces body-weight gain, adiposity and plasma leptin during diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Renin Inhibition with Aliskiren Normalizes Blood Pressure in Cyp1a1-Ren2 Transgenic Rats with Inducible ANG II-Dependent Malignant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Blueprint of a High-Affinity Interaction: Aliskiren's Conquest of the Renin Active Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aliskiren, the first-in-class direct renin inhibitor, represents a triumph of structure-based drug design. Its high affinity and specificity for the active site of renin, the rate-limiting enzyme of the Renin-Angiotensin System (RAS), are the culmination of meticulous molecular modeling and crystallographic analysis. This technical guide provides a comprehensive overview of the molecular basis for Aliskiren's potent inhibition of renin, detailing the quantitative binding data, the experimental methodologies used to elucidate this interaction, and a visual representation of the key molecular contacts.

Quantitative Analysis of Aliskiren-Renin Binding

The high affinity of Aliskiren for human renin has been quantified through various in vitro assays, including enzymatic assays with recombinant human renin, plasma renin activity (PRA) assays, and biophysical methods such as surface plasmon resonance (SPR). The data consistently demonstrates sub-nanomolar inhibitory potency.

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.6 nM | Human Recombinant Renin (in plasma) | [1][2] |

| IC50 | 0.72 nM | Human Recombinant Renin | [3] |

| IC50 | 0.2 - 0.3 nM | Human Plasma Renin Activity (PRA) | [3] |

| Ki | ≤ 0.04 nM | Human Recombinant Renin (fluorescent substrate) | [3] |

| Ki | 0.18 nM | Human Recombinant Renin | [3] |

| Ki | 0.14 nM | (Pro)renin Receptor-Bound Renin | [3] |

| Kd (KD) | 0.46 ± 0.03 nM | Surface Plasmon Resonance (SPR) | [3] |

| Kinetic Parameter | Value | Method | Reference |

| kon (Association Rate) | 1.0 x 107 M-1s-1 | Surface Plasmon Resonance (SPR) | [4] |

| koff (Dissociation Rate) | 0.11 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | [3] |

| Residence Time (1/koff) | ~2.5 hours | Surface Plasmon Resonance (SPR) | [3] |

The Structural Basis of High-Affinity Binding

The co-crystal structure of Aliskiren bound to human renin (PDB ID: 2V0Z) provides a detailed atomic-level understanding of its high-affinity interaction.[5][6] Aliskiren acts as a transition-state mimetic, effectively occupying multiple specificity pockets within the renin active site, from S3 to S2', with the notable exception of the S2 pocket.[7] A key to its potent and specific binding is its interaction with a large, hydrophobic sub-pocket known as S3sp, which is unique to renin and not present in other aspartic proteases like cathepsin D and pepsin.[7] This ensures Aliskiren's high selectivity.

Key Molecular Interactions

The binding of Aliskiren is characterized by a network of hydrogen bonds and extensive hydrophobic interactions:

-

Hydrogen Bonds:

-

The central hydroxyl group of Aliskiren forms crucial hydrogen bonds with the catalytic dyad of renin, interacting with both oxygen atoms of Asp32 .[7]

-

The amine group of Aliskiren forms a hydrogen bond with the carboxylic acid group of Gly217 and an oxygen atom of Asp32 .[7]

-

The amide group hydrogen bonds with the secondary amine of Ser76 .

-

The terminal amide interacts with Arg74 in the S2' pocket.

-

-

Hydrophobic Interactions:

-

Aliskiren's two propyl groups occupy the hydrophobic S1 and S1' pockets.[7]

-

The methoxy group on the aromatic ring fills the S3 pocket.[7]

-

The methoxyalkoxy sidechain extends into the large, hydrophobic S3sp sub-pocket, a critical interaction for high binding affinity.[5] This interaction is estimated to increase potency by as much as 50-fold.

-

Experimental Protocols

The characterization of Aliskiren's binding to renin involved a suite of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments.

Recombinant Human Renin Expression and Purification

-

Expression System: Recombinant human prorenin is typically expressed in a mammalian cell line, such as Human Embryonic Kidney (HEK-293) cells, to ensure proper glycosylation.

-

Purification of Prorenin:

-

The conditioned medium from the cell culture is harvested.

-

Prorenin is enriched and purified using Concanavalin A affinity chromatography, which binds to the glycosylated protein.

-

-

Activation of Prorenin to Renin:

-

The purified prorenin is converted to active renin by limited proteolytic digestion with trypsin to remove the propeptide.

-

-

Purification of Active Renin:

-

The activated renin is further purified using cation exchange chromatography.

-

A final polishing step is performed using gel filtration chromatography to obtain highly pure and active renin suitable for structural and kinetic studies.

-

Renin Inhibition Enzyme Kinetic Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by renin.

-

Reagents and Buffers:

-

Assay Buffer: Typically a buffer such as TES at a physiological pH (e.g., 7.2), containing human serum albumin (HSA) and an antimicrobial agent like neomycin sulphate.

-

Human Recombinant Renin: Diluted in assay buffer to a final concentration in the low ng/mL range (e.g., 0.33 ng/mL).[1]

-

Substrate: A synthetic fluorogenic peptide substrate corresponding to the N-terminus of human angiotensinogen (e.g., a tetradecapeptide) at a concentration near its Km value (e.g., 13.33 µM).[1]

-

Inhibitor: Aliskiren, serially diluted to a range of concentrations.

-

-

Protocol:

-

In a 96-well plate, add the assay buffer, human recombinant renin, and the inhibitor (Aliskiren) at various concentrations.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is used to measure the real-time association and dissociation of Aliskiren to renin, allowing for the determination of kinetic rate constants (kon and koff) and the dissociation constant (Kd).

-

Instrumentation: A BIAcore system or a similar SPR instrument.

-

Ligand Immobilization:

-

Human recombinant renin (the ligand) is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Analyte Interaction:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

Aliskiren (the analyte) at various concentrations is injected over the sensor surface, allowing for association with the immobilized renin. The change in the refractive index at the surface, proportional to the mass bound, is monitored in real-time.

-

After the association phase, the running buffer is flowed over the surface again, and the dissociation of Aliskiren from renin is monitored.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 Langmuir binding model to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

-

X-ray Crystallography of the Renin-Aliskiren Complex

-

Crystallization:

-

Highly purified recombinant glycosylated human renin is co-crystallized with Aliskiren.[1]

-

The specific crystallization conditions (precipitant, pH, temperature) are optimized to promote the growth of single, well-diffracting crystals. While the exact conditions for PDB entry 2V0Z are not detailed in the primary abstracts, a related structure (2V0V) was crystallized at pH 7.5 using 18% PEG 4000 and 10% isopropanol as precipitants.[8]

-

-

Data Collection and Processing:

-

The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.

-

X-ray diffraction data are collected on a detector.

-

The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

-

Structure Determination and Refinement:

-

The structure is solved using molecular replacement, using a previously determined renin structure as a search model.

-

The initial model is refined against the experimental data, and the electron density map is used to build the model of Aliskiren into the active site.

-

The final model is refined to a high resolution (2.2 Å for 2V0Z) and validated.[5][6]

-

Visualizing the Molecular Interactions and Pathways

To better understand the context and specifics of Aliskiren's interaction with renin, the following diagrams illustrate the relevant biological pathway, the experimental workflow for its characterization, and the key molecular interactions at the active site.

Figure 1: The Renin-Angiotensin System and the site of Aliskiren's inhibitory action.

References

- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2v0z - Crystal Structure of Renin with Inhibitor 10 (Aliskiren) - Summary - Protein Data Bank Japan [pdbj.org]

- 3. beactica.com [beactica.com]

- 4. docs.mdanalysis.org [docs.mdanalysis.org]

- 5. rcsb.org [rcsb.org]

- 6. 2V0Z: Crystal Structure of Renin with Inhibitor 10 (Aliskiren) [ncbi.nlm.nih.gov]

- 7. Aliskiren-binding increases the half life of renin and prorenin in rat aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: Stability-Indicating Analytical Method for Aliskiren and Hydrochlorothiazide Combination

Introduction

Aliskiren, a direct renin inhibitor, and hydrochlorothiazide, a thiazide diuretic, are co-formulated for the treatment of hypertension.[1][2] A crucial aspect of quality control for such combination drug products is the availability of a validated stability-indicating analytical method. This method must be able to accurately and simultaneously quantify both active pharmaceutical ingredients (APIs) in the presence of their degradation products, which may form under various stress conditions. This document provides detailed application notes and protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Aliskiren and hydrochlorothiazide in pharmaceutical formulations.

Principle

The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Aliskiren and hydrochlorothiazide. The "stability-indicating" nature of the method is established through forced degradation studies, where the drug product is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress. The method is validated to ensure it is specific, accurate, precise, linear, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Phenyl analytical column | Inertsil-ODS, C18 (100 x 4.6 mm, 5µm) |

| Mobile Phase | 0.030 M Ammonium acetate:Acetonitrile (60:40, v/v)[3] | 0.1 M Ammonium acetate buffer (pH 5 with formic acid):Acetonitrile (65:35 v/v)[4] |

| Flow Rate | 0.40 mL/min[3] | 1.0 mL/min[4] |

| Detection Wavelength | 280 nm[3] | 232 nm[4] |

| Injection Volume | 10 µL | 20 µL[4] |

| Column Temperature | Ambient | 25°C[5] |

| Run Time | As required for elution of all peaks | As required for elution of all peaks |

2. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Aliskiren and hydrochlorothiazide reference standards in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

-

Sample Preparation: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of Aliskiren and hydrochlorothiazide and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.

3. Method Validation

The analytical method should be validated according to ICH guidelines, covering the following parameters:

-

System Suitability: Inject the standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of peak areas.

-

Specificity (Forced Degradation Studies): Subject the drug product to stress conditions to induce degradation. The method's ability to separate the peaks of Aliskiren and hydrochlorothiazide from any degradation products demonstrates its specificity.

-

Acid Hydrolysis: Reflux the sample with 0.1 N HCl.

-

Alkaline Hydrolysis: Reflux the sample with 0.1 N NaOH.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug product to UV light.

-

-

Linearity: Analyze a series of at least five concentrations of each drug. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.[3][5][6]

-